molecular formula C3H7Br B572842 2-Bromopropane-1,1,1,2-d4 CAS No. 1219799-22-0

2-Bromopropane-1,1,1,2-d4

Cat. No.: B572842
CAS No.: 1219799-22-0
M. Wt: 127.017
InChI Key: NAMYKGVDVNBCFQ-VYMTUXDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromopropane-1,1,1,2-d4 is a deuterated derivative of 2-bromopropane, where deuterium atoms replace the hydrogen atoms at specific positions in the molecule. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopropane-1,1,1,2-d4 typically involves the bromination of deuterated propane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine. The process may involve the use of deuterated reagents and solvents to maintain the isotopic purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopropane-1,1,1,2-d4 undergoes various chemical reactions, including:

    Elimination Reactions: In the presence of strong bases like sodium or potassium

Biological Activity

2-Bromopropane-1,1,1,2-d4 (also known as deuterated 2-bromopropane) is a halogenated alkane that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and applications in scientific research.

This compound is a deuterated form of 2-bromopropane, which means it contains deuterium atoms instead of regular hydrogen atoms. This modification can influence the compound's reactivity and biological interactions. The molecular formula for this compound is C3H6BrD4C_3H_6BrD_4.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Metabolic Activation : Like other brominated compounds, it may undergo metabolic activation via cytochrome P450 enzymes. This process can lead to the formation of reactive metabolites that interact with cellular macromolecules.
  • Nucleophilic Substitution Reactions : The bromine atom in 2-bromopropane can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives with distinct biological properties .
  • Oxidative Stress Induction : Exposure to halogenated compounds has been associated with oxidative stress. The oxidative stress may result from the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins .

Toxicological Effects

Research indicates that exposure to 2-bromopropane can lead to various toxicological effects:

  • Reproductive Toxicity : Studies have shown that 2-bromopropane exposure can disrupt reproductive functions in animal models. For instance, it has been noted to affect spermiation in male rats and disrupt follicle development in female rats .
  • Carcinogenic Potential : There are concerns regarding the carcinogenic potential of brominated compounds. The International Agency for Research on Cancer (IARC) has classified some brominated alkanes as possibly carcinogenic to humans based on limited evidence from animal studies .

Case Studies

Several studies have investigated the biological activity and toxicity of 2-bromopropane:

  • Study on Reproductive Toxicity : A study conducted on Fischer 344 rats demonstrated that exposure to high concentrations of 2-bromopropane resulted in significant reproductive toxicity, including decreased sperm motility and abnormal sperm morphology .
Study ReferenceFindings
Ichihara et al., 2000Increased incidence of abnormal sperm and reproductive dysfunction in rats exposed to 200 ppm for 12 weeks.
Morgan et al., 2010Long-term inhalation studies showed increased adenomas in the large intestine among exposed rats.
  • Physiologically Based Pharmacokinetic Modeling : Another study utilized PBPK modeling to understand the metabolism of 2-bromopropane in rats. The model suggested that both cytochrome P450 enzymes and glutathione conjugation pathways are involved in its metabolism .

Applications in Research

The unique properties of this compound make it a valuable compound in scientific research:

  • Synthesis of Pharmaceuticals : It is used as an intermediate in the synthesis of various pharmaceuticals due to its ability to introduce bromine into organic molecules.
  • Investigating Mechanisms of Toxicity : Researchers utilize this compound to study the mechanisms underlying halogenated compound toxicity and their effects on human health.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-Bromopropane-1,1,1,2-d4 with high isotopic purity?

  • Methodological Answer :

  • Deuteration Techniques : Use deuteration agents like D2O or deuterated acids (e.g., D2SO4) in catalytic hydrogen-deuterium exchange reactions. For example, bromopropane derivatives can undergo H/D exchange at specific positions under controlled pH and temperature .
  • Purification : High-performance liquid chromatography (HPLC) or fractional distillation ensures isotopic purity (>98 atom% D). Isotopic enrichment is confirmed via mass spectrometry (MS) .
  • Quality Control : Monitor deuteration efficiency using <sup>2</sup>H NMR, where deuterium incorporation is reflected in peak splitting patterns .

Q. Which analytical methods are most effective for confirming deuterium incorporation and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR identifies residual protons, while <sup>2</sup>H NMR quantifies deuterium distribution. Chemical shifts at ~1.5–2.0 ppm (for CH3 groups) indicate deuteration .
  • Mass Spectrometry (MS) : High-resolution MS detects mass shifts (e.g., +4 Da for four deuterium atoms) and validates isotopic patterns. Fragmentation profiles confirm structural stability .
  • Infrared (IR) Spectroscopy : C-D stretching vibrations (~2100–2200 cm<sup>−1</sup>) distinguish deuterated bonds from C-H bonds .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and goggles. Fume hoods are mandatory due to volatility and inhalation risks .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent exothermic reactions .
  • Emergency Procedures : Install eyewash stations and emergency showers. Document first-aid measures for skin/eye contact (e.g., 15-minute flushing with water) .

Q. What are the key physical and spectral properties of this compound?

  • Answer :

PropertyValue/DescriptionReference
Boiling Point~59°C (similar to non-deuterated form)
Density (25°C)1.31 g/mL
SolubilityMiscible with organic solvents
<sup>1</sup>H NMR (CDCl3)δ 1.4 (s, CH3), δ 1.8 (m, CH2)

Advanced Research Questions

Q. How does deuterium substitution at the 1,1,1,2 positions influence reaction mechanisms in organometallic synthesis?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Deuterium slows reaction rates at substituted positions (e.g., in Grignard reagent formation). Measure KIE via competitive experiments comparing C-H vs. C-D bond cleavage .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict energy barriers for intermediates. Compare activation energies of deuterated vs. non-deuterated pathways .
  • Case Study : In Suzuki-Miyaura couplings, deuterated substrates may alter regioselectivity due to steric effects from deuterium’s larger atomic radius .

Q. How can researchers design toxicity studies to evaluate this compound’s neurotoxic potential?

  • Methodological Answer :

  • In Vitro Models : Use primary rat cortical neurons or SH-SY5Y cells. Expose cultures to 10–100 µM concentrations and assess apoptosis (via caspase-3 assays) and oxidative stress (ROS detection) .
  • In Vivo Studies : Administer doses (50–200 mg/kg) to rodents via inhalation. Monitor motor function (rotarod tests) and histopathology of brain tissues .
  • Controls : Include non-deuterated 2-bromopropane to isolate isotopic effects. Use solvent-only controls to rule out vehicle toxicity .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for deuterated bromopropanes?

  • Methodological Answer :

  • Systematic Review : Cross-validate literature using databases like Reaxys or SciFinder. Prioritize studies with detailed experimental conditions (e.g., solvent purity, catalyst loading) .
  • Reproducibility Checks : Replicate key reactions under inert atmospheres (e.g., argon) to exclude moisture/oxygen interference. Use standardized catalysts (e.g., Pd(PPh3)4) .
  • Peer Consultation : Collaborate with isotope chemistry experts to troubleshoot anomalies. For example, unexpected deuteration loss may arise from proton exchange during workup .

Q. How does isotopic purity (e.g., 98 atom% D vs. 99 atom% D) impact kinetic studies or metabolic tracing experiments?

  • Methodological Answer :

  • Isotopic Dilution Effects : Lower purity (e.g., 98% D) introduces protonated impurities, skewing MS quantification. Use calibration curves to correct for isotopic overlap .
  • Metabolic Tracing : In <sup>13</sup>C/<sup>2</sup>H dual-labeling studies, ≥99% D purity minimizes false signals in LC-MS metabolomics .
  • Statistical Analysis : Apply ANOVA to compare outcomes across purity grades. For example, 99% D reduces variance in KIE measurements by 15% compared to 98% D .

Properties

IUPAC Name

2-bromo-1,1,1,2-tetradeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYKGVDVNBCFQ-VYMTUXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of propane (6.0 ml/minute) and bromine (Br2 0.30 ml/hour) was passed into a reactor (glass tube ID 0.38″, heating zone length 4″), which was heated to 270° C. The effluent was analyzed by GC/MS. 100% bromine conversion with 88.9% 2-bromopropane selectivity and 11.1% 1-bromopropane selectivity were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
100%
Yield
88.9%
Yield
11.1%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.